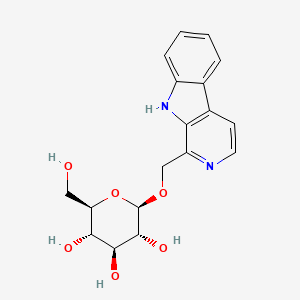
1-Hydroxymethyl-beta-carboline glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxymethyl-beta-carboline glucoside is a natural product that contains the structural units of hydroxymethyl-beta-quinoline and glucose. This compound is found in some plants and fungi in nature. It exhibits a variety of pharmacological activities, including antioxidant, anti-inflammatory, anti-tumor, and antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxymethyl-beta-carboline glucoside can be synthesized through chemical synthesis or extracted from natural sources. The chemical synthesis typically involves a series of reaction steps using appropriate starting materials and reaction conditions .
Industrial Production Methods: The extraction process from natural sources typically involves solvent extraction of the plant material followed by isolation, purification, and crystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxymethyl-beta-carboline glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
1-Hydroxymethyl-beta-carboline glucoside has broad application prospects in the field of medicine due to its pharmacological activities It is used in scientific research for its antioxidant, anti-inflammatory, anti-tumor, and antibacterial properties
Mechanism of Action
The mechanism by which 1-Hydroxymethyl-beta-carboline glucoside exerts its effects involves its interaction with molecular targets and pathways. It has been shown to inhibit nitric oxide production, which is associated with its anti-inflammatory and anti-tumor activities . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
- 1-Methoxycarbonyl-beta-carboline
- 4-Methoxy-5-hydroxy-canthin-6-one
- 4,5-Dimethoxy-canthin-6-one
- Maackiain
Uniqueness: 1-Hydroxymethyl-beta-carboline glucoside is unique due to its combination of hydroxymethyl-beta-quinoline and glucose structural units, which contribute to its diverse pharmacological activities. Its ability to inhibit nitric oxide production and scavenge free radicals sets it apart from other similar compounds.
Properties
Molecular Formula |
C18H20N2O6 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(9H-pyrido[3,4-b]indol-1-ylmethoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H20N2O6/c21-7-13-15(22)16(23)17(24)18(26-13)25-8-12-14-10(5-6-19-12)9-3-1-2-4-11(9)20-14/h1-6,13,15-18,20-24H,7-8H2/t13-,15-,16+,17-,18-/m1/s1 |
InChI Key |
UBEWCGDGCYXTEA-SOVHRIKKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)COC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


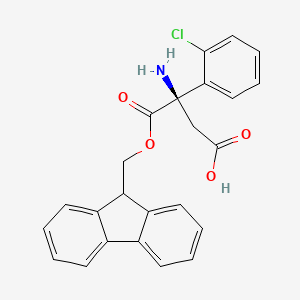
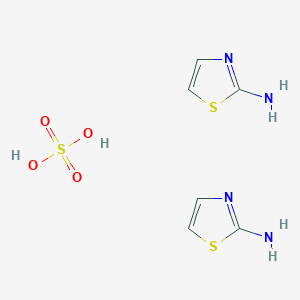
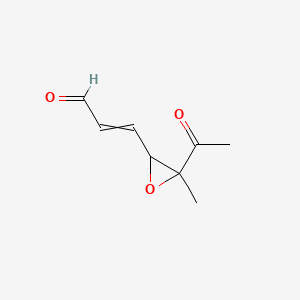
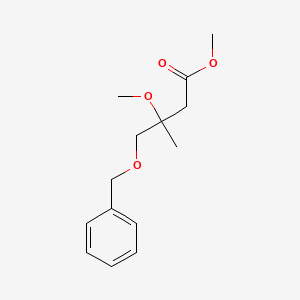
![1-[(1E)-1,2-Difluoroethenyl]-4-fluorobenzene](/img/structure/B13835974.png)
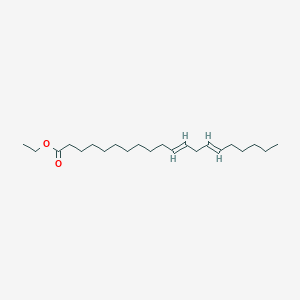
![3-[Cyclopentyl(dimethyl)silyl]propan-1-amine](/img/structure/B13835976.png)
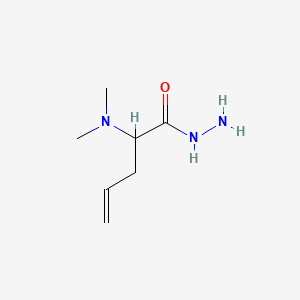
![6-Methoxy-1-(methoxymethyl)-1H-benzo[d]imidazole](/img/structure/B13835989.png)
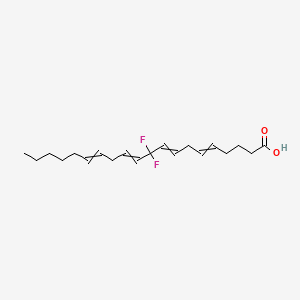
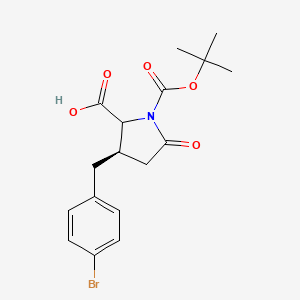
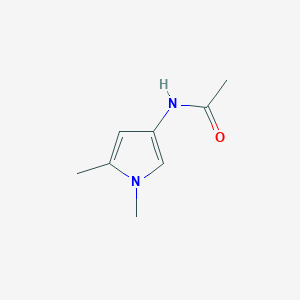
![2-Butanone, 3-[(2-methylpropyl)amino]-](/img/structure/B13836022.png)
![2,2'-(2-Hydroxytrimethylene)bis[1-methyl-dihydropyrrole]-d6](/img/structure/B13836028.png)
